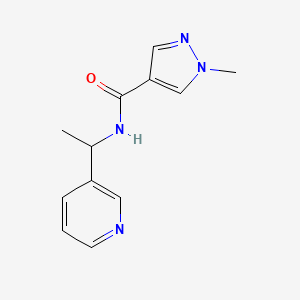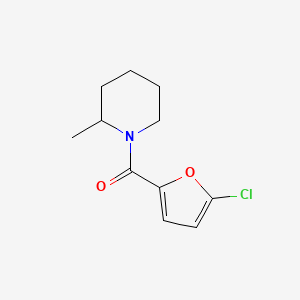
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone, also known as 5-Cl-UR-144, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use as a research tool. This compound is a potent agonist of the CB1 and CB2 cannabinoid receptors, and its unique structure allows for selective binding to these receptors.
作用机制
The mechanism of action of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone involves selective binding to the CB1 and CB2 receptors. Once bound, this compound activates these receptors, leading to various downstream effects. The activation of CB1 receptors in the brain can lead to a range of effects, including altered mood, appetite, and memory. The activation of CB2 receptors in the immune system can lead to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone are largely mediated through its binding to the CB1 and CB2 receptors. In animal studies, this compound has been shown to produce a range of effects, including altered locomotor activity, decreased pain sensitivity, and altered anxiety-like behavior. Additionally, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory conditions.
实验室实验的优点和局限性
One advantage of using (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for selective activation of these receptors. Additionally, this compound has a relatively long half-life, allowing for sustained effects in in vivo experiments. However, one limitation of using (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone is its relatively low solubility in water, which can make dosing and administration challenging.
未来方向
There are several potential future directions for research involving (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone. One area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone and its effects on neuronal function and behavior. Finally, the development of more selective and potent synthetic cannabinoids, including those based on the structure of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone, may lead to the discovery of new therapeutic targets and treatments.
合成方法
The synthesis of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone involves a multi-step process that begins with the reaction of 5-chlorofurfural with 2-methylpiperidine to form 5-chloro-2-(2-methylpiperidin-1-yl)furan. This intermediate is then reacted with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride to form the final product, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or chromatography.
科学研究应用
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been used as a research tool in various scientific studies, particularly in the field of cannabinoid research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. Additionally, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been used in studies investigating the effects of synthetic cannabinoids on neuronal function and behavior.
属性
IUPAC Name |
(5-chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-2-3-7-13(8)11(14)9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJGVYUVGISJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

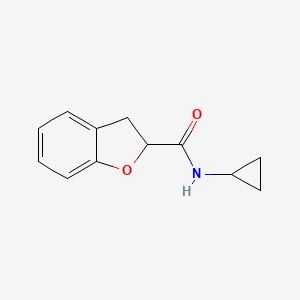
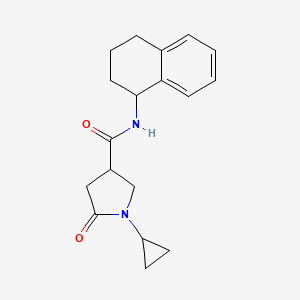
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)
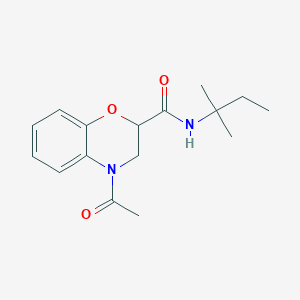
![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)

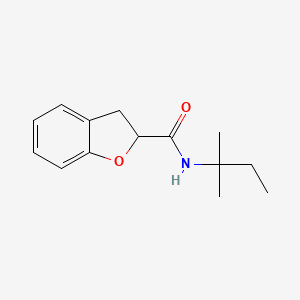
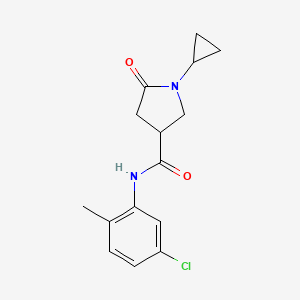

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)

